5-Bromo-1,3-benzenedicarboxamide
Description
5-Bromo-1,3-benzenedicarboxamide is a brominated aromatic compound featuring two carboxamide groups at the 1,3-positions and a bromine substituent at the 5-position of the benzene ring. For instance, N,N'-(2,3-dihydroxypropyl)-5-hydroxy-1,3-benzenedicarboxamide () highlights the versatility of the benzenedicarboxamide scaffold in chemical modifications, such as halogenation. The bromine atom in this compound likely influences electronic and steric properties, affecting reactivity and interactions in supramolecular or coordination chemistry .
Properties
Molecular Formula |
C8H7BrN2O2 |
|---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
5-bromobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-2-4(7(10)12)1-5(3-6)8(11)13/h1-3H,(H2,10,12)(H2,11,13) |
InChI Key |
DJXPGIBWWMREIX-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1C(=O)N)Br)C(=O)N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)N)Br)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
*Inferred molecular formulas based on structural analogs.
Key Observations:
- Electronic Effects : Bromine, an electron-withdrawing group, reduces electron density on the benzene ring, enhancing electrophilic substitution at meta/para positions. Carboxamide groups (CONH₂) further withdraw electrons via resonance, stabilizing intermediates in reactions like Suzuki coupling .
- Steric Effects : Bulky substituents (e.g., dihydroxypropyl in ) hinder crystallization and alter coordination geometries in metal complexes, as seen in copper(II) adducts () .
- Solubility : Carboxamide derivatives generally exhibit higher solubility in polar solvents compared to carboxylic acids (e.g., 5-bromo-1,3-benzenedicarboxylic acid) due to hydrogen bonding .
Physical and Chemical Properties
Table 2: Comparative Properties
| Property | This compound* | 5-Bromo-1,3-benzenedicarboxylic acid | 5-Bromo-1,2,3-trimethoxybenzene |
|---|---|---|---|
| Molecular Weight (g/mol) | ~245.05 | 261.03 | 259.09 |
| Melting Point (°C) | ~200–220 (estimated) | Not reported | Not reported |
| Solubility | Moderate in DMSO, DMF | Low in water, soluble in base | High in organic solvents |
| Reactivity | Nucleophilic substitution (Br) | Acid-catalyzed esterification | Electrophilic substitution |
*Estimated based on analogs; experimental data lacking.
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